

The Patent Landscape of 5-methoxy-1H-indazole-3-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: 5-methoxy-1H-indazole-3-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-1H-indazole-3-carboxamide and its structural analogs represent a burgeoning field of interest in medicinal chemistry. This class of compounds has demonstrated significant therapeutic potential across a range of diseases, primarily by modulating key signaling pathways implicated in pain, inflammation, and cell regulation. This technical guide provides an in-depth analysis of the current patent landscape, detailing the core intellectual property, key therapeutic applications, and the underlying biological mechanisms of action. Furthermore, it offers insights into the experimental methodologies for the synthesis and evaluation of these promising therapeutic agents.

Core Patent Landscape Analysis

The patent landscape for **5-methoxy-1H-indazole-3-carboxamide** and related derivatives is dominated by a few key players, with a primary focus on its activity as a cannabinoid receptor 1 (CB1) agonist. However, the broader indazole scaffold is being extensively explored for its kinase inhibitory activities.

Patent/Application Number	Assignee	Title	Filing Date	Core Compound/Claim	Therapeutic Area
WO2009106982A1	Not specified in snippet	Indazole derivatives	Not specified in snippet	5-methoxy-1H-indazole-3-carboxamide	CB1 receptor-mediated conditions (e.g., pain, rheumatoid arthritis, osteoarthritis) [1]
WO2009106980A2	Not specified in snippet	Indazole derivatives	Not specified in snippet	5-methoxy-1H-indazole-3-carboxamide	CB1 receptor-mediated conditions (e.g., pain, rheumatoid arthritis, osteoarthritis)
US9163007B2	Not specified in snippet	5-substituted indazoles as kinase inhibitors	June 4, 2008	5-substituted indazoles	Diseases caused by abnormal protein kinase activity (GSK-3, ROCK, JAK, etc.)
US8501780B2	Not specified in snippet	Indazole carboxamide s and their use	June 24, 2005	Indazole carboxamide s	IKK2-mediated disorders (e.g., rheumatoid arthritis,

asthma,
COPD)

p38-mediated
diseases
(e.g.,
inflammation,
osteoarthritis,
rheumatoid
arthritis,
cancer)

US7135575B
2 Not specified
in snippet

P38 inhibitors
and methods
of use thereof

Not specified
in snippet

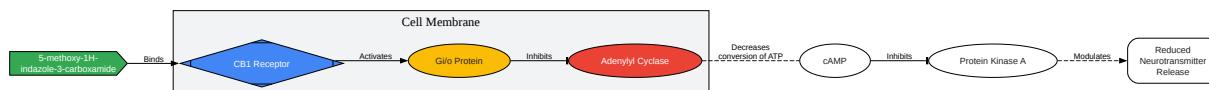
Substituted 2-
aza-[4.3.0]-
bicyclic
heteroaromatic
compounds

Therapeutic Applications and Signaling Pathways

The therapeutic utility of **5-methoxy-1H-indazole-3-carboxamide** and its analogs stems from their ability to modulate specific signaling pathways. The primary targets identified in the patent literature are the CB1 receptor and various protein kinases.

CB1 Receptor Agonism

5-methoxy-1H-indazole-3-carboxamide is claimed as a CB1 receptor agonist.^[1] The CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system. Its activation leads to a cascade of intracellular events that ultimately modulate neurotransmitter release, resulting in analgesic and anti-inflammatory effects.



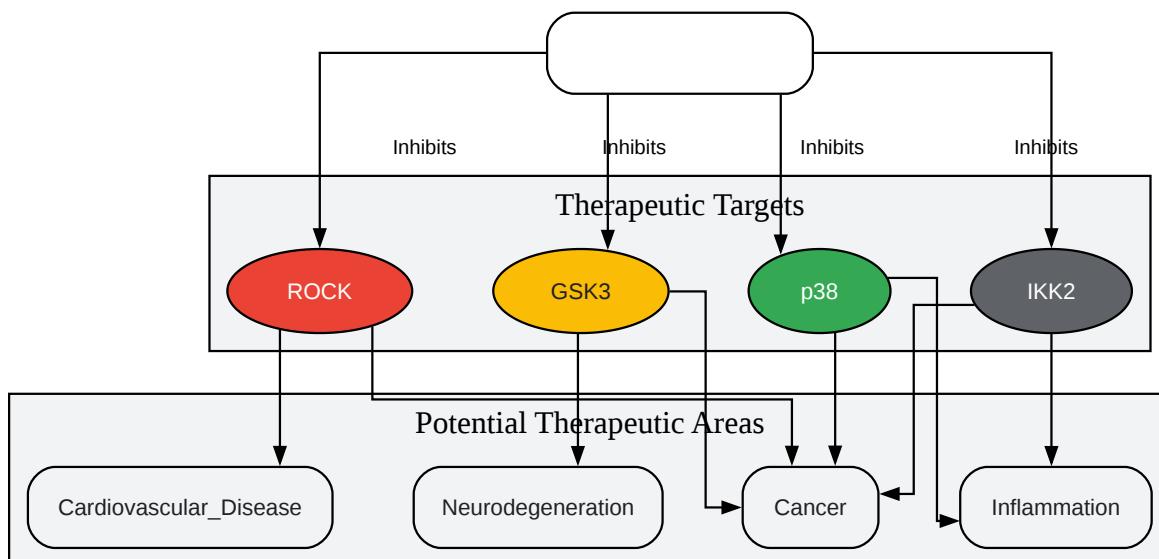
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Figure 1: Simplified CB1 Receptor Signaling Pathway.

Kinase Inhibition

The broader indazole scaffold is a privileged structure for developing kinase inhibitors. Patents describe indazole derivatives targeting several kinases, including:

- Rho-associated coiled-coil forming protein kinase (ROCK): Involved in cytoskeleton regulation, cell adhesion, and migration. Inhibition of ROCK has therapeutic potential in cardiovascular diseases and cancer.
- Glycogen Synthase Kinase 3 (GSK-3): A key regulator of numerous signaling pathways involved in metabolism, cell proliferation, and apoptosis.^[2] GSK-3 inhibitors are being investigated for neurodegenerative diseases and cancer.
- p38 Mitogen-Activated Protein Kinase (MAPK): A central player in the cellular response to stress and inflammation.^{[3][4]} p38 inhibitors are explored for treating inflammatory diseases.
- Inhibitor of kappa B kinase 2 (IKK2): A crucial component of the NF-κB signaling pathway, which governs inflammatory and immune responses.^{[5][6][7]}

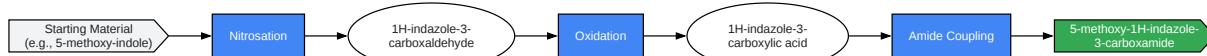


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Figure 2: Therapeutic Targets of Indazole Derivatives.

Experimental Protocols

The synthesis of **5-methoxy-1H-indazole-3-carboxamide** and its analogs typically involves a multi-step process starting from commercially available precursors. The following is a generalized workflow based on methodologies described in the literature.



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Figure 3: General Synthetic Workflow.

General Procedure for the Preparation of 1H-indazole-3-carboxamide derivatives:

This protocol is a composite of general methods found in the literature and should be adapted and optimized for specific substrates.

- Synthesis of 1H-indazole-3-carboxylic acid:
 - A common route involves the nitrosation of the corresponding indole precursor (e.g., 5-methoxy-indole) to form the 1H-indazole-3-carboxaldehyde.[\[8\]](#)[\[9\]](#)
 - This is followed by oxidation of the aldehyde to the carboxylic acid.
- Amide Coupling:
 - To a solution of the 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HOBT, EDC.HCl) and a base (e.g., TEA) are added.
 - The appropriate amine is then added, and the reaction mixture is stirred at room temperature until completion.
 - The final product is isolated and purified using standard techniques such as extraction and column chromatography.

Biological Assays

- Receptor Binding Assays: To determine the affinity of the compounds for the target receptor (e.g., CB1), competitive binding assays are typically performed using a radiolabeled ligand.
- Functional Assays: To assess the functional activity (agonist or antagonist), cell-based assays measuring downstream signaling events (e.g., cAMP levels for GPCRs) are employed.
- Kinase Inhibition Assays: The inhibitory activity against specific kinases is determined using in vitro kinase assays, often employing luminescence-based or fluorescence-based detection methods.

Conclusion

The patent landscape of **5-methoxy-1H-indazole-3-carboxamide** and its analogs highlights a significant and growing interest in this chemical scaffold for therapeutic development. The primary focus on CB1 agonism for pain and inflammation is well-established, while the expansion into kinase inhibition for a variety of indications, including cancer and neurodegenerative diseases, demonstrates the versatility of the indazole core. For researchers and drug development professionals, this class of compounds offers a rich area for further exploration and optimization, with the potential to yield novel therapies for a range of unmet medical needs. The synthetic routes are generally accessible, and a variety of well-established assays can be employed to characterize the biological activity of new derivatives. Continued investigation into the structure-activity relationships and the nuanced pharmacology of these compounds will be crucial for unlocking their full therapeutic potential.

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